![molecular formula C17H41NO4Si2 B13436517 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine CAS No. 1632370-92-3](/img/structure/B13436517.png)
3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine is a silane compound that is widely used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials. It is particularly useful in surface modification and as a precursor in the synthesis of other organosilicon compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-aminopropyl(diethoxy)methylsilane+methyl iodide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.
化学反応の分析
Types of Reactions
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine undergoes various types of chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Hydrolysis: Silanols and alcohols.
Condensation: Siloxanes.
Substitution: Substituted amines.
科学的研究の応用
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and functionality of drug carriers.
Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.
作用機序
The mechanism of action of 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine involves the formation of strong covalent bonds between the silane groups and various substrates. The silane groups can hydrolyze to form silanols, which then condense to form siloxane bonds with hydroxyl groups on the substrate surface. This results in enhanced adhesion and stability of the modified material.
類似化合物との比較
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 3-Glycidyloxypropyl(trimethoxy)silane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Uniqueness
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine is unique due to its dual silane groups, which provide enhanced reactivity and versatility in surface modification applications. Its ability to form stable siloxane bonds makes it particularly valuable in creating durable and high-performance materials.
特性
CAS番号 |
1632370-92-3 |
|---|---|
分子式 |
C17H41NO4Si2 |
分子量 |
379.7 g/mol |
IUPAC名 |
3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C17H41NO4Si2/c1-8-19-23(6,20-9-2)16-12-14-18(5)15-13-17-24(7,21-10-3)22-11-4/h8-17H2,1-7H3 |
InChIキー |
KNHGZTQBUDVYLL-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C)(CCCN(C)CCC[Si](C)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
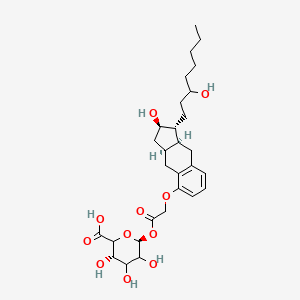
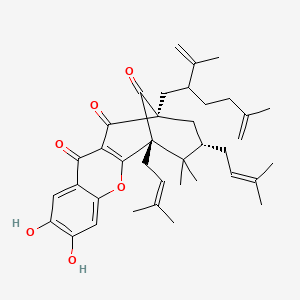
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
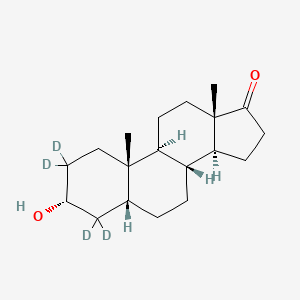

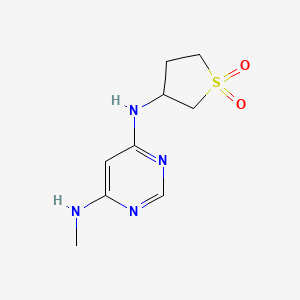
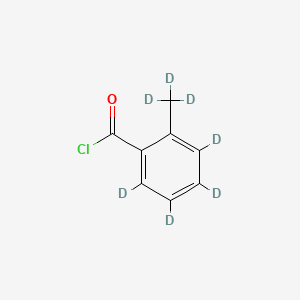
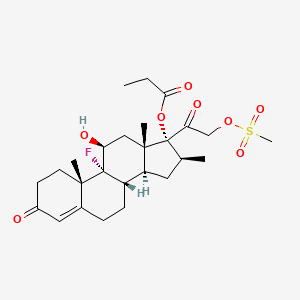
![2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13436500.png)
![1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)
![2-[2-Chloro-5-[4-chloro-5-(difluoromethoxy)-1H-pyrazol-3-yl]-4-fluorophenoxy]acetic Acid](/img/structure/B13436502.png)
